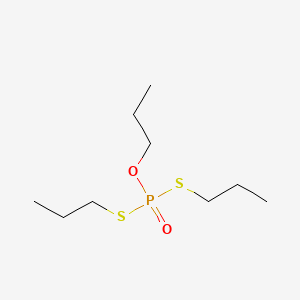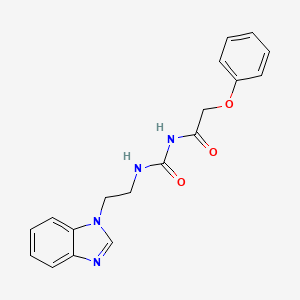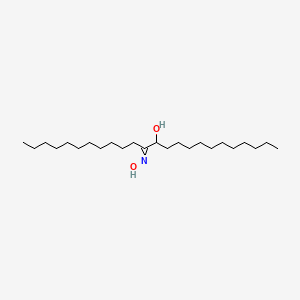![molecular formula C11H15ClO2 B14460371 (1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 72690-88-1](/img/structure/B14460371.png)
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride, also known as (1R)-(+)-Camphanic chloride, is a chiral compound used primarily in chiral derivatization processes. This compound is characterized by its bicyclic structure, which includes a carbonyl chloride functional group. It is widely used in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the reaction of camphor with phosphorus pentachloride (PCl5) to form camphorquinone, followed by further reactions to introduce the carbonyl chloride group. The process involves multiple steps, including oxidation and chlorination reactions .
Oxidation of Camphor: Camphor is oxidized using selenium dioxide (SeO2) in acetic anhydride to form camphorquinone.
Formation of Camphorquinone Monoxime: Camphorquinone is then reacted with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol and pyridine to form camphorquinone monoxime.
Chlorination: The final step involves the reaction of camphorquinone monoxime with phosphorus pentachloride (PCl5) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process involves careful handling of reagents and intermediates to avoid contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, such as camphorquinone or camphorquinone monoxime.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation: Selenium dioxide (SeO2) in acetic anhydride is used for the oxidation of camphor to camphorquinone.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols.
Camphorquinone Monoxime: Formed through the reduction of camphorquinone.
Scientific Research Applications
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride has several scientific research applications:
Chiral Derivatization: Used as a chiral derivatizing agent to determine the enantiomeric purity of various compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Material Science: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride involves its reactivity as a carbonyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
(1S)-(-)-Camphanic chloride: A stereoisomer of (1R)-(+)-Camphanic chloride with similar reactivity but different optical properties.
Camphorquinone: An intermediate in the synthesis of (1R)-(+)-Camphanic chloride with distinct chemical properties.
Camphorquinone Monoxime: Another intermediate with unique reactivity and applications.
Uniqueness
(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to its chiral nature and high reactivity as a carbonyl chloride. Its ability to form a wide range of derivatives makes it valuable in various fields of research and industry .
Properties
CAS No. |
72690-88-1 |
|---|---|
Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
(1R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO2/c1-10(2)6-4-5-11(10,3)8(13)7(6)9(12)14/h6-7H,4-5H2,1-3H3/t6-,7?,11?/m1/s1 |
InChI Key |
BJFLBFJZUJVICY-JYHQXFQUSA-N |
Isomeric SMILES |
CC1([C@@H]2CCC1(C(=O)C2C(=O)Cl)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2C(=O)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
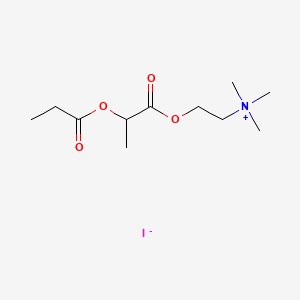
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
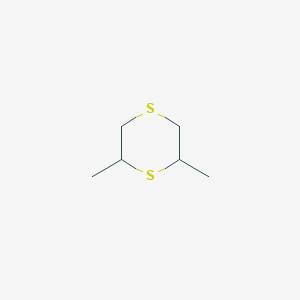
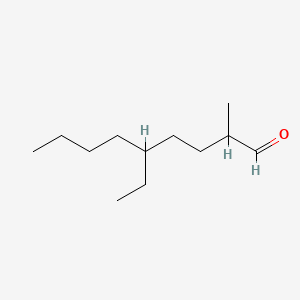
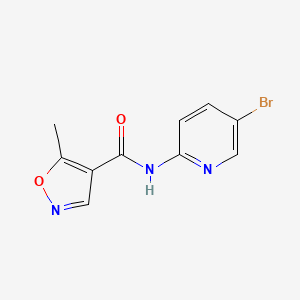
![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)


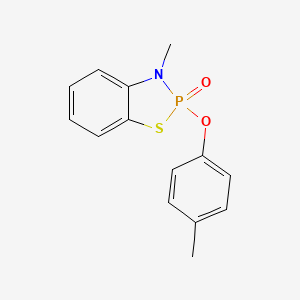
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
